N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
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Overview
Description
N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.
Attachment of the sugar moiety: The sugar moiety is synthesized separately and then attached to the purine base through a glycosidic bond.
Introduction of functional groups: Specific functional groups, such as the fluoro and hydroxyl groups, are introduced through selective reactions, including fluorination and hydroxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their unique properties and applications.
Scientific Research Applications
N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of functional group modifications.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes and nucleic acids, inhibiting their function and disrupting cellular processes. The pathways involved include:
Inhibition of enzyme activity: The compound binds to the active site of enzymes, preventing substrate binding and catalysis.
Interference with nucleic acid synthesis: The compound can incorporate into nucleic acids, causing chain termination and inhibiting replication.
Comparison with Similar Compounds
N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide can be compared with other similar compounds, such as:
- N-[9-[(2R,3R,4R,5R)-4-(bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-9H-purin-6-yl]benzamide .
- (2R,3S,4S,5R,6S)-2-[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol .
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Biological Activity
N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with molecular targets, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C14H18FN5O5 |
Molecular Weight | 355.32 g/mol |
IUPAC Name | This compound |
InChI Key | SLHADUUWJSVYGQ-NDORMNELSA-N |
Structural Features
The compound features a purine base linked to a modified sugar moiety, which is essential for its biological activity. The presence of fluorine and hydroxyl groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and nucleic acids.
Key Mechanisms
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, thereby inhibiting their catalytic functions. This can lead to disruption in metabolic pathways.
- Nucleic Acid Interference : The compound can be incorporated into nucleic acids, causing chain termination during replication processes. This property is particularly relevant in the context of antiviral and anticancer therapies.
Binding Studies
Research indicates that the compound exhibits significant binding affinities for various enzymes involved in nucleic acid metabolism. Further studies are needed to quantify these interactions and understand their implications in therapeutic contexts.
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral properties. It has been shown to inhibit viral replication in cell cultures by interfering with viral RNA synthesis.
Anticancer Potential
The compound's ability to disrupt nucleic acid synthesis also positions it as a candidate for anticancer therapies. In vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies
In a study conducted on human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 μM for several tested lines, indicating potent biological activity .
Properties
Molecular Formula |
C14H18FN5O5 |
---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7+,9-,13-/m1/s1 |
InChI Key |
SLHADUUWJSVYGQ-NDORMNELSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
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